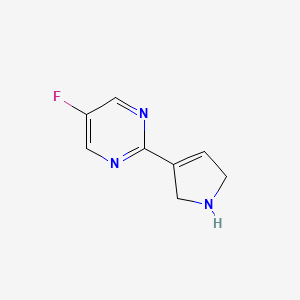
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrrole and pyrimidine rings. The presence of fluorine in the pyrimidine ring enhances its chemical properties, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine typically involves the condensation of a pyrrole derivative with a fluoropyrimidine precursor. One common method includes the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation . Optimization studies have shown that t-BuOK is an efficient base for the triflation step, and the one-pot protocol performs well compared to conventional step-by-step synthesis .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using commercially available reagents and standard laboratory equipment. The process involves the use of palladium catalysts and bases like t-BuOK to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The compound may inhibit or activate specific proteins, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share the pyrrole ring and have similar synthetic routes.
S-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl] methanesulfonothioate: Another compound with a pyrrole ring, used in different chemical and biological applications.
Uniqueness
2-(2,5-Dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine is unique due to the presence of both pyrrole and fluoropyrimidine rings, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H8FN3 |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
2-(2,5-dihydro-1H-pyrrol-3-yl)-5-fluoropyrimidine |
InChI |
InChI=1S/C8H8FN3/c9-7-4-11-8(12-5-7)6-1-2-10-3-6/h1,4-5,10H,2-3H2 |
Clé InChI |
DBYTZRREAANIGR-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CN1)C2=NC=C(C=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


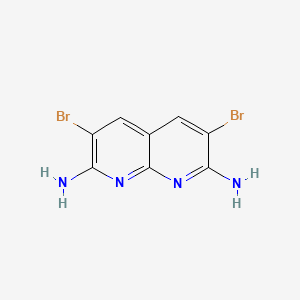
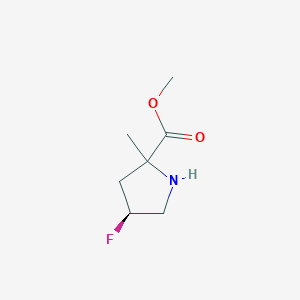


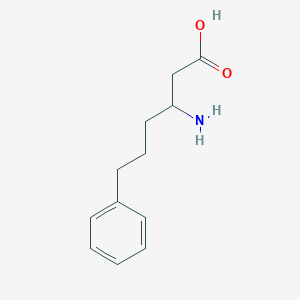
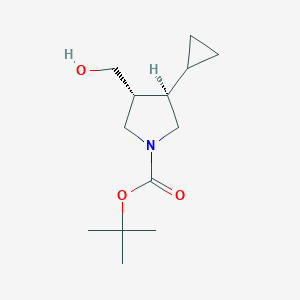

![2-Oxaspiro[4.4]nonan-6-amine](/img/structure/B12987899.png)
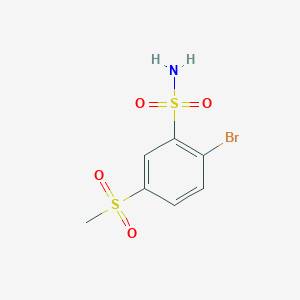
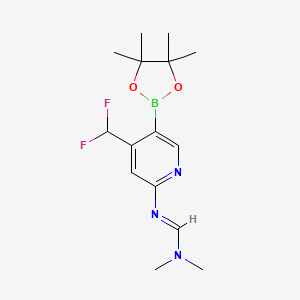
![5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987914.png)
![6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B12987915.png)
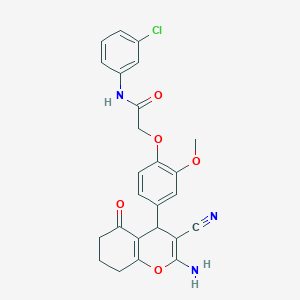
![tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12987936.png)
